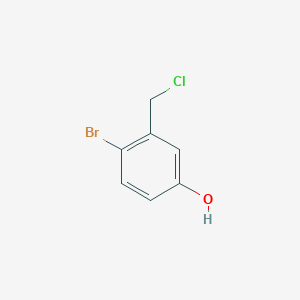
4-Bromo-3-(chloromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(chloromethyl)phenol is an aromatic compound with a bromine atom at the fourth position, a chloromethyl group at the third position, and a hydroxyl group at the first position on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-(chloromethyl)phenol. This reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Another method involves the chloromethylation of 4-bromophenol. This reaction uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are carefully controlled to achieve the desired substitution at the third position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(chloromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-bromo-3-hydroxyphenol.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form 3-(chloromethyl)phenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: 4-Bromo-3-hydroxyphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(chloromethyl)phenol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(chloromethyl)phenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(chloromethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(chloromethyl)phenol: Similar structure but with the chloromethyl group at the second position.
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
3-Bromo-4-(chloromethyl)phenol: Similar structure but with the bromine and chloromethyl groups swapped.
Uniqueness
4-Bromo-3-(chloromethyl)phenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and chloromethyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4-bromo-3-(chloromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAPVHZLBWTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)





![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)

![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

